Product packaging for Vinyl chloroformate(Cat. No.:CAS No. 5130-24-5)

Vinyl chloroformate

Cat. No.: B154032
CAS No.: 5130-24-5
M. Wt: 106.51 g/mol
InChI Key: PQLFROTZSIMBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vinyl chloroformate (chemical formula: ClCOOCH=CH₂) is a reactive acylating agent widely employed in organic synthesis and industrial applications. Structurally, it consists of a chloroformate group (–OCOCl) bonded to a vinyl moiety (–CH=CH₂). This compound is highly electrophilic due to the electron-withdrawing effects of the carbonyl and chlorine groups, making it a versatile reagent for introducing vinyl carbonate or carbamate functionalities .

Key applications include:

  • Solvolysis studies: Used to investigate reaction mechanisms (e.g., carbonyl-addition vs. ionization pathways) .
  • N-Dealkylation: Efficiently cleaves tertiary amines in pharmaceuticals, achieving high yields (e.g., 90% in N-ethylpiperidine derivatization) .
  • Protecting groups: Facilitates selective protection of hydroxyl groups in morphine derivatives, enabling synthesis of nalorphine and naloxone .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3ClO2 B154032 Vinyl chloroformate CAS No. 5130-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c1-2-6-3(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLFROTZSIMBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29464-53-7
Record name Carbonochloridic acid, ethenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29464-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30199299
Record name Vinyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Vinyl chloroformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21843
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

45.5 [mmHg]
Record name Vinyl chloroformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21843
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5130-24-5
Record name Ethenyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5130-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINYL CHLOROFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DJ5DDM7G9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Oxymercuration of Vinyl Acetate

A more recent two-step industrial method employs oxymercuration of vinyl acetate to enhance yield and reduce phosgene dependence . In the first step, vinyl acetate reacts with mercuric acetate in acetic acid to form an organomercury intermediate. Subsequent treatment with phosgene at 20–25°C produces VCF:

CH3COOCH=CH2+Hg(OAc)2CH3COOCH(HgOAc)CH2OAc\text{CH}3\text{COOCH}=\text{CH}2 + \text{Hg(OAc)}2 \rightarrow \text{CH}3\text{COOCH}(\text{HgOAc})-\text{CH}2\text{OAc}
CH3COOCH(HgOAc)CH2OAc+COCl2CH2=CHOCOCl+HgCl2+CH3COOH\text{CH}3\text{COOCH}(\text{HgOAc})-\text{CH}2\text{OAc} + \text{COCl}2 \rightarrow \text{CH}2=\text{CHOCOCl} + \text{HgCl}2 + \text{CH}_3\text{COOH}

Reaction Conditions and Yield:

  • Temperature: 20–25°C (phosgenation step)

  • Catalyst: Mercuric acetate (Hg(OAc)₂)

  • Solvent: Acetic acid

  • Yield: 65–75%

Advantages:

  • Higher yield compared to pyrolysis.

  • Reduced thermal degradation risks.

Challenges:

  • Mercury toxicity necessitates stringent waste management.

  • Requires phosgene handling infrastructure.

Palladium-Catalyzed Carbonylation

A palladium-catalyzed method reported in US Patent 8,273,914 involves carbonylation of vinyltrimethoxysilane (VOTMS) with phosgene in adiponitrile solvent . The reaction proceeds at subzero temperatures to suppress polymerization:

CH2=CHSi(OCH3)3+COCl2Pd(OAc)2CH2=CHOCOCl+Si(OCH3)3Cl\text{CH}2=\text{CHSi(OCH}3)3 + \text{COCl}2 \xrightarrow{\text{Pd(OAc)}2} \text{CH}2=\text{CHOCOCl} + \text{Si(OCH}3)3\text{Cl}

Reaction Conditions and Yield:

  • Temperature: -2°C to +2°C

  • Catalyst: Palladium(II) acetate (0.75 mol%)

  • Solvent: Adiponitrile

  • Reaction Time: 63 hours

  • Yield: 85.2%

Key Parameters:

  • Adiponitrile stabilizes intermediates and prevents Pd aggregation.

  • tert-Butylhydroquinone (TBHQ) added post-reaction inhibits VCF polymerization .

Industrial Relevance:

  • High yield and mild conditions favor scalability.

  • Palladium recovery and reuse remain economic challenges.

Zinc-Mediated Coupling of Carbonyl Compounds

A patent-pending method (EP0283333B1) utilizes zinc powder to mediate reactions between carbonyl compounds (e.g., acetaldehyde) and phosgene . The process avoids mercury and achieves moderate yields:

RCHO+COCl2ZnCH2=CHOCOCl+ZnCl2\text{RCHO} + \text{COCl}2 \xrightarrow{\text{Zn}} \text{CH}2=\text{CHOCOCl} + \text{ZnCl}_2

Reaction Conditions and Yield:

  • Temperature: 0–60°C (optimized at 5–30°C)

  • Catalyst: Activated zinc powder (5–50% molar excess)

  • Solvent: Tetrahydrofuran (THF) or dioxane

  • Yield: 50–60%

Advantages:

  • Mercury-free and phosgene-efficient.

  • Compatible with diverse carbonyl substrates.

Drawbacks:

  • Longer reaction times (up to 24 hours).

  • Zinc chloride byproduct complicates purification.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the four methods:

Method Catalyst Temperature Yield Scalability Environmental Impact
Pyrolysis of EGBCNone480°C30–40%ModerateHigh (phosgene use)
OxymercurationHg(OAc)₂20–25°C65–75%HighToxic mercury waste
Palladium-CatalyzedPd(OAc)₂-2°C to +2°C85.2%HighLow (TBHQ additive)
Zinc-MediatedZn powder5–30°C50–60%ModerateLow (ZnCl₂ byproduct)

Purification and Stabilization Techniques

Crude VCF is purified via fractional distillation under reduced pressure (68–69°C at 735 mmHg) . Stabilizers like 2,6-di-tert-butyl-p-cresol (0.5 wt%) are added to inhibit polymerization during storage . Analytical validation employs gas chromatography (GC) and infrared spectroscopy (IR), with characteristic peaks at 1780 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) .

Chemical Reactions Analysis

Solvolysis Reactions

Vinyl chloroformate undergoes solvolysis via dual mechanisms dependent on solvent properties:

  • Bimolecular carbonyl-addition : Dominates in nucleophilic solvents (e.g., ethanol, methanol).

  • Unimolecular ionization : Favored in ionizing solvents (e.g., fluoroalcohols).

Key Findings :

  • Specific solvolysis rates (k) for this compound exceed those of allyl chloroformate across all solvents (Table 1) .

  • Grunwald-Winstein analyses reveal sensitivities to solvent nucleophilicity (Nₜ) and ionizing power (Yₐᵢ):

    • l = 1.67 (nucleophilicity sensitivity)

    • m = 0.31 (ionizing power sensitivity)

Table 1: Solvolysis Rate Constants (×10⁻⁴ s⁻¹) at 25.0°C

Solvent SystemThis compoundAllyl Chloroformate
100% Ethanol1.420.29
80% Acetone/20% Water8.761.03
97% Hexafluoroisopropanol0.950.12

Substitution Reactions

This compound reacts with nucleophiles to form derivatives:

  • With amines : Produces carbamates via nucleophilic acyl substitution.
    Example: Reaction with dioctylamine yields N-(2-methylpropen-1-yloxycarbonyl)dioctylamine (53% yield) .

  • With alcohols : Forms carbonates.
    Example: Ethanol reacts to generate ethyl vinyl carbonate .

Mechanistic Notes :

  • Reactivity enhanced by electron-withdrawing effects of the vinyl group (σ⁺ = 0.653) .

  • Steric effects from substituents influence reaction rates and product distributions .

Addition Reactions

The vinyl group participates in electrophilic additions:

  • Electrophilic olefin functionalization : Forms substituted chloroformates.

  • Example: Reaction with bromine yields dibrominated derivatives .

Polymerization

This compound polymerizes under controlled conditions:

  • Forms poly(this compound), a precursor for amphiphilic polymers used in bacterial-resistant coatings .

  • Stabilizers (e.g., tert-butylhydroquinone) prevent premature polymerization during synthesis .

Reactions with Metal Complexes

Interactions with transition metals highlight catalytic applications:

  • Ruthenium complexes : Cleave C(sp²)/O₂CR bonds, producing olefin metathesis catalysts (e.g., RuCl₂(CHMe)(PiPr₃)₂).

  • Osmium complexes : Form stable carbene species due to higher π-basicity compared to ruthenium.

Decomposition and Stability

  • Thermal decomposition : Releases phosgene (COCl₂) and hydrogen chloride (HCl) .

  • Hydrolytic degradation : Accelerated in aqueous environments, producing CO₂ and HCl .

Scientific Research Applications

Synthetic Organic Chemistry

Vinyl chloroformate serves as an important reagent in the synthesis of carbonates and carbamates. It reacts with alcohols and amines to produce vinyl carbonates and carbamates, which are crucial intermediates in organic synthesis.

  • Reactions : The reactions typically involve nucleophilic attack on the carbonyl carbon of the chloroformate, leading to the formation of the corresponding products. The general reactions can be summarized as follows:
Vinyl Chloroformate+AlcoholVinyl Carbonate\text{this compound}+\text{Alcohol}\rightarrow \text{Vinyl Carbonate}
Vinyl Chloroformate+AmineVinyl Carbamate\text{this compound}+\text{Amine}\rightarrow \text{Vinyl Carbamate}

These reactions are advantageous due to their mild conditions and high yields, making this compound a preferred choice in synthetic pathways .

Pharmaceutical Applications

This compound is extensively used in medicinal chemistry for the synthesis of various pharmacologically active compounds. Its ability to selectively modify nitrogen-containing compounds has made it a valuable reagent for N-dealkylation processes.

  • Case Study : Olofson's work demonstrated that this compound could efficiently N-demethylate alkaloids such as N-normorphine and N-norcodeine, achieving yields of 79% and 80%, respectively. This process highlights its utility in producing active pharmaceutical ingredients from their precursors without harsh conditions .

Agrochemical Production

In the agriculture sector, this compound is utilized for synthesizing pesticides and agrochemicals. Its role as an esterification and alkylation agent contributes to the development of compounds with enhanced efficacy.

  • Market Dynamics : The growing demand for high-efficiency agrochemicals has driven the use of this compound in this sector. Its application helps in creating formulations that are more effective against pests while minimizing environmental impact .

Material Science

Recent studies have explored the use of this compound in material science, particularly in developing coatings and polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing properties such as resistance to bacteria.

  • Innovative Applications : Research indicates that this compound can be used to create commercial bacterial-resistant amphiphilic polymers through surface coating technologies . This application is particularly relevant in healthcare settings where antimicrobial properties are critical.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Synthetic Organic ChemistryUsed for synthesizing carbonates and carbamatesHigh yield, mild reaction conditions
PharmaceuticalsN-dealkylation of alkaloids for drug synthesisSelective modification without harsh conditions
AgrochemicalsSynthesis of pesticides and agrochemicalsEnhanced efficacy, reduced environmental impact
Material ScienceDevelopment of antimicrobial coatings and polymersImproved resistance properties

Mechanism of Action

Vinyl chloroformate can be compared with other chloroformates and vinyl compounds:

    Methyl chloroformate: Similar in reactivity but lacks the vinyl group, making it less versatile in certain reactions.

    Ethyl chloroformate: Also lacks the vinyl group and is primarily used in the synthesis of esters and carbamates.

    Vinyl acetate: Contains a vinyl group but has an acetate ester instead of a chloroformate group, leading to different reactivity and applications.

Uniqueness: this compound’s combination of a vinyl group and a chloroformate group makes it uniquely reactive and versatile, allowing it to participate in a wide range of chemical reactions and making it valuable in various fields of research and industry.

Comparison with Similar Compounds

Key Findings :

  • This compound reacts 5–10× faster than allyl chloroformate due to reduced π-conjugation in the vinyl group, which increases electrophilicity at the carbonyl carbon .
  • In aqueous organic solvents (e.g., 70% HFIP), the rate trend is: vinyl > benzyl ≈ phenyl > isopropenyl > allyl .

Efficiency in N-Dealkylation Reactions

This compound outperforms other chloroformates in selective N-dealkylation of tertiary amines, critical in pharmaceutical synthesis :

Compound Yield in N-Ethylpiperidine Carbamate Formation Selectivity for Tertiary Amines
This compound 90% High (minimal side reactions)
α-Chloroethyl chloroformate 87% Moderate
Other chloroformates 10–34% Low

Structural Advantages :

  • The vinyl group’s high electrophilicity and reduced steric bulk enable efficient attack on the amine’s lone pair .
  • α-Chloroethyl chloroformate, while economical, requires additional HCl for salt formation, complicating purification .

Structural and Electronic Comparisons

  • Allyl vs. Vinyl : The allyl group’s conjugation with the carbonyl reduces electrophilicity, whereas the vinyl group’s lack of conjugation enhances reactivity .
  • Aromatic vs. Aliphatic : Phenyl and benzyl chloroformates rely on aromatic stabilization for ionization, while aliphatic derivatives (vinyl, allyl) favor bimolecular pathways .
  • Steric Effects : Isopropenyl chloroformate’s methyl group hinders nucleophilic attack, slowing solvolysis .

Biological Activity

Vinyl chloroformate (VCF), a derivative of chloroformic acid, is primarily recognized for its role in organic synthesis. This compound is characterized by its electrophilic nature, which makes it a versatile acylating agent. However, its biological activity is less explored compared to its chemical applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its reactivity, potential toxicological effects, and applications in medicinal chemistry.

This compound is a colorless liquid with a pungent odor. Its structure consists of a vinyl group (C=C) and a carbonyl group (C=O) attached to a chlorine atom (Cl). This configuration leads to high electrophilicity, making it susceptible to nucleophilic attacks. The primary reactions involving this compound include:

  • Acylation Reactions : It reacts with alcohols and amines to form vinyl carbonates and carbamates.
  • Polymerization : It can be used as a monomer in the synthesis of polymers due to the presence of the vinyl group.

The following table summarizes the key reactions involving this compound:

Reaction TypeReactantsProducts
AcylationThis compound + AlcoholVinyl carbonate
AcylationThis compound + AmineVinyl carbamate
PolymerizationThis compoundPoly(this compound)

Applications in Medicinal Chemistry

This compound has found applications in medicinal chemistry, particularly in the synthesis of bioactive compounds. For instance:

  • N-Demethylation Reactions : this compound has been utilized as a reagent for N-demethylating alkaloids, enhancing their pharmacological properties .
  • Synthesis of Bacterial-Resistant Polymers : Recent studies have highlighted its role in creating amphiphilic polymers that exhibit bacterial resistance .

Case Studies

  • N-Demethylation of Alkaloids : In a study focusing on the N-demethylation process using this compound, researchers achieved significant yields of desired products while showcasing the compound's utility in modifying alkaloid structures for improved biological activity .
  • Surface Coating Technologies : Research has demonstrated that this compound can be incorporated into surface coatings to develop materials that resist bacterial adhesion, which is crucial for medical devices and implants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl chloroformate
Reactant of Route 2
Reactant of Route 2
Vinyl chloroformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.